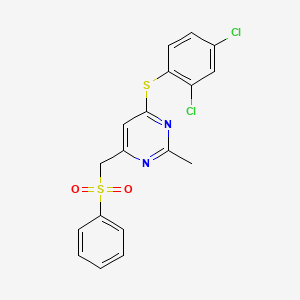

(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone

Description

Properties

IUPAC Name |

4-(benzenesulfonylmethyl)-6-(2,4-dichlorophenyl)sulfanyl-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2S2/c1-12-21-14(11-26(23,24)15-5-3-2-4-6-15)10-18(22-12)25-17-8-7-13(19)9-16(17)20/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUZFZUSRNJFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SC2=C(C=C(C=C2)Cl)Cl)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone typically involves multiple steps, starting with the preparation of the pyrimidine ring. The process often includes:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

Introduction of the Dichlorophenyl Sulfanyl Group: This step involves the reaction of the pyrimidine intermediate with 2,4-dichlorophenyl thiol in the presence of a suitable catalyst.

Attachment of the Phenyl Sulfone Group: The final step involves the sulfonation of the intermediate compound to introduce the phenyl sulfone group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the phenyl sulfone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H17Cl2N3OS

- Molecular Weight : 425.4 g/mol

- IUPAC Name : (6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone

The compound features a pyrimidine ring substituted with a dichlorophenyl sulfanyl group, which is crucial for its biological activity. The presence of the sulfone group enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound’s ability to modulate signaling pathways related to cancer progression is under investigation, making it a candidate for further development in oncology .

Anti-inflammatory Effects

Compounds featuring the pyrimidine scaffold are often evaluated for their anti-inflammatory properties. Research suggests that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory processes. This potential could lead to the development of new anti-inflammatory drugs .

Antimicrobial Properties

The antimicrobial efficacy of similar compounds has been documented, particularly against bacterial strains. The incorporation of the dichlorophenyl group may enhance the compound's interaction with microbial targets, leading to increased potency against infections . Further studies are warranted to explore its spectrum of activity against various pathogens.

Case Study 1: Anticancer Activity

In a study examining the effects of pyrimidine derivatives on cancer cell lines, a compound structurally related to this compound demonstrated IC50 values in the low micromolar range against breast cancer cells. This suggests a significant potential for development as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of pyrimidine derivatives. The study showed that compounds with similar functional groups reduced edema in animal models significantly compared to controls. The mechanism was attributed to the inhibition of TNF-alpha production and other inflammatory mediators .

Toxicological Considerations

While exploring new compounds for therapeutic applications, it is crucial to assess their safety profiles. Preliminary toxicological studies on related compounds indicate that they may possess acceptable safety margins; however, comprehensive toxicity evaluations are necessary before clinical application.

Mechanism of Action

The mechanism of action of (6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and physicochemical distinctions between the target compound and analogous derivatives:

Impact of Chlorine Substitution

- 2,4-Dichlorophenyl (Target) : The 2,4-dichloro substitution creates a sterically hindered and electron-deficient aromatic ring, favoring interactions with hydrophobic pockets in target proteins .

- 3,5-Dichlorophenyl () : Symmetric substitution may enhance symmetry in molecular packing, affecting crystallinity and solubility .

Role of Sulfone and Sulfanyl Groups

Pyrimidine Core Modifications

- 2-Methyl (Target) : A compact methyl group minimizes steric hindrance, allowing better accommodation in active sites.

- 2-Phenyl () : The bulky phenyl group may restrict conformational flexibility, impacting binding kinetics .

- 4-Trifluoromethyl () : The CF₃ group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Pharmacological and Industrial Relevance

- Kinase Inhibition : Patents () highlight dichlorophenyl-pyrimidine derivatives in combination therapies (e.g., with abemaciclib), suggesting the target compound may share applications in oncology .

- Antifungal Agents : While unrelated structurally to triazole antifungals (), the sulfone group in the target compound may confer stability against fungal enzymatic degradation .

- Impurity Profiles : Complex synthesis pathways (e.g., ) imply stringent impurity control is critical for dichlorophenyl derivatives, though direct data on the target compound’s impurities are lacking .

Biological Activity

(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone, commonly referred to as a phenyl sulfone derivative, is a compound with notable biological activity. Its structure includes a pyrimidine ring and multiple chlorinated phenyl groups, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 4-(benzenesulfonylmethyl)-6-(2,4-dichlorophenyl)sulfanyl-2-methylpyrimidine

- Molecular Formula : C18H14Cl2N2O2S2

- CAS Number : 338960-51-3

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The compound can modulate various biological pathways by:

- Inhibition of Enzymatic Activity : The sulfone group may interact with active sites on enzymes, inhibiting their function.

- Cell Cycle Disruption : Similar compounds have shown the ability to block progression through the cell cycle, particularly at the G2/M phase, leading to apoptosis in cancer cells .

Antiproliferative Effects

Research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including MCF7 (breast cancer), HT-29 (colon carcinoma), and M21 (skin melanoma).

- IC50 Values : The inhibition concentration required to reduce cell growth by 50% (IC50) was found to be in the nanomolar range for certain derivatives .

Mechanistic Insights

Studies have shown that these compounds can bind to the colchicine-binding site on β-tubulin, disrupting microtubule formation and leading to cell death. This mechanism is crucial for their antiproliferative effects .

Case Studies

- Chick Chorioallantoic Membrane Assay : In vivo studies using chick embryos demonstrated that certain derivatives of this compound significantly inhibited tumor growth and angiogenesis without causing high toxicity .

- Structure-Activity Relationship Studies : Quantitative structure–activity relationship (QSAR) analyses have been conducted to identify key structural features that enhance biological activity. These studies suggest that modifications in the phenyl groups can significantly affect potency and selectivity against different cancer types .

Applications in Medicine

Given its biological activity, this compound holds promise as a therapeutic agent in oncology. Its ability to disrupt cellular processes makes it a candidate for further development in anti-cancer therapies.

Q & A

Q. What are the recommended synthetic routes for (6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone?

Methodological Answer: The synthesis typically involves nucleophilic substitution and oxidation steps. For example:

- Step 1: React 6-chloro-2-methylpyrimidin-4-yl derivatives with 2,4-dichlorothiophenol under basic conditions (e.g., KOH/ethanol) to introduce the sulfanyl group via thiolate intermediate formation .

- Step 2: Oxidize the intermediate sulfanyl compound to the sulfone using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid .

Key Considerations: - Monitor reaction progress using TLC or HPLC to avoid over-oxidation to sulfoxides.

- Optimize solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

- NMR (¹H/¹³C):

- IR Spectroscopy:

- Confirm sulfone formation via S=O stretching vibrations (1300–1350 cm⁻¹ and 1140–1190 cm⁻¹) .

- X-ray Crystallography:

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials and byproducts .

- Column Chromatography:

- Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate sulfone from sulfoxide byproducts .

- HPLC: Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation, especially for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Variation of Substituents:

- Biological Assays:

- Computational Modeling:

Q. How can contradictory data on sulfone vs. sulfoxide formation be resolved?

Methodological Answer:

- Reaction Monitoring:

- Use in-situ IR spectroscopy to track S=O bond formation and avoid over-oxidation .

- Kinetic Studies:

- Vary oxidizing agent concentration (e.g., H₂O₂) and temperature to identify conditions favoring sulfone (>80°C) over sulfoxide (25–50°C) .

- Byproduct Analysis:

- Characterize side products via LC-MS to adjust stoichiometry (e.g., 2:1 molar ratio of oxidizing agent to substrate) .

Q. What methodologies are recommended for ecotoxicological assessment of this compound?

Methodological Answer:

- Environmental Fate Studies:

- Bioaccumulation Assays:

- Toxicity Testing:

Q. How can computational modeling predict solubility and formulation challenges?

Methodological Answer:

- Solubility Parameters:

- Co-Crystal Screening:

- Lipophilicity Optimization:

- Adjust logP values via substituent modification (e.g., –Cl to –F) to balance membrane permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.